molecular formula C23H24N2O4S B3479512 N~1~-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No.: B3479512
M. Wt: 424.5 g/mol
InChI Key: UYAYIMSZFLLBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide, commonly known as EMGP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of EMGP is not fully understood. However, it is believed that EMGP acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in the development of pain, inflammation, and fever.
Biochemical and Physiological Effects
EMGP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. EMGP has also been shown to have antipyretic effects, reducing fever in animal models. In addition, EMGP has been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

EMGP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It has been extensively studied and has a well-established mechanism of action. However, there are also limitations to the use of EMGP in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, it can be difficult to administer EMGP to animals in a consistent and controlled manner.

Future Directions

There are several future directions for the study of EMGP. One area of research is the development of new synthetic methods for EMGP that could improve its yield and purity. Another area of research is the study of the long-term effects of EMGP on various physiological systems. Finally, EMGP could be investigated for its potential use in combination with other drugs or therapies for the treatment of various diseases.
Conclusion
In conclusion, EMGP is a chemical compound that has been extensively studied for its potential applications in scientific research. It has anti-inflammatory, analgesic, and antipyretic effects and has been investigated for its potential use as a therapeutic agent for the treatment of various diseases. EMGP has several advantages for use in lab experiments, but also has limitations. There are several future directions for the study of EMGP, including the development of new synthetic methods and the investigation of its long-term effects.

Scientific Research Applications

EMGP has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. EMGP has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-3-18-9-7-8-12-22(18)24-23(26)17-25(19-10-5-4-6-11-19)30(27,28)21-15-13-20(29-2)14-16-21/h4-16H,3,17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAYIMSZFLLBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

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